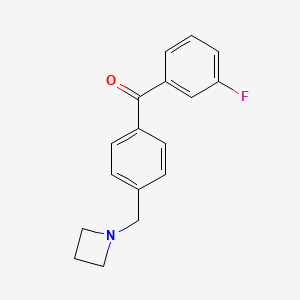

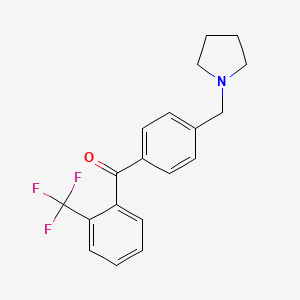

4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

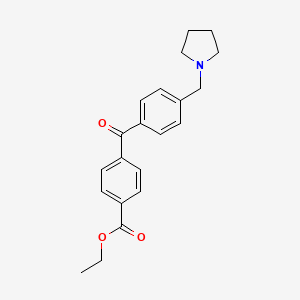

4-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone (4-MTPB) is an organofluorine compound that can be synthesized from the reaction of 4-methylpiperazine and 2-trifluoromethylbenzophenone. It is widely used in various scientific research applications due to its unique chemical and physical properties. 4-MTPB has been studied for its potential application in drug design, drug delivery, and molecular imaging. It is also used as a model compound for studying the mechanism of action of other related compounds.

Aplicaciones Científicas De Investigación

Environmental Analysis and Detection

- 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is utilized in the environmental analysis, especially in detecting contaminants in human milk. An innovative method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a peak focusing feature has been developed for measuring environmental phenols, including similar compounds, in human milk samples (Ye, Bishop, Needham, & Calafat, 2008).

Asymmetric Synthesis and Electroreduction

- The compound plays a role in asymmetric synthesis and electroreduction. A study explored the use of chiral pyrrole monomers for the electrochemical reduction of similar organic molecules, such as 4-methylbenzophenone, indicating its relevance in stereoselective electroreduction processes (Schwientek, Pleus, & Hamann, 1999).

Tautomerization and Complex Formation

- It is involved in the tautomerization of mesomeric betaines and the formation of N-heterocyclic carbenes, leading to the creation of unique cyclic boron adducts and palladium complexes. This indicates its utility in complex organic syntheses and in the formation of new heterocyclic ring systems (Liu, Nieger, Hübner, & Schmidt, 2016).

Chemical Transformations and Synthesis

- The compound is used in chemical transformations like the defluorinative diarylhydroxylation of aromatic rings. This application is significant in chemoselective arylations and in the synthesis of diverse organic compounds (Okamoto, Kumeda, & Yonezawa, 2010).

Medicinal Chemistry and Inhibitor Synthesis

- In medicinal chemistry, related compounds like 4-aminobenzophenones are synthesized for their anti-inflammatory properties. These compounds, which have a structural resemblance, have been shown to be potent inhibitors in various biological processes (Ottosen et al., 2003).

Crystallography and Material Science

- The compound's derivatives are studied in crystallography to understand their crystal structures, which has implications in materials science and pharmaceutical formulation (Kutzke, Al-Mansour, & Klapper, 1996).

Biological Imaging and Detection

- It finds application in biological imaging and detection, particularly in designing chemosensors for sensitive detection of ions like zinc(II). This application is crucial in biological studies and diagnostics (Dey et al., 2016).

Polymer Science

- The compound is relevant in polymer science, particularly in the synthesis and characterization of novel polymers and their properties, such as hyperbranched poly(ether ketones) (Morikawa, 1998).

Propiedades

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKIVLFOIMVDMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642985 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone | |

CAS RN |

898783-91-0 |

Source

|

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)

![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)